molecular formula C10H10FNO3 B13114023 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride

4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride

Cat. No.: B13114023
M. Wt: 211.19 g/mol
InChI Key: VWIACZRQMFWDEB-UHFFFAOYSA-N
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Description

4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride is a chemical compound with the molecular formula C10H10FNO3. It is a derivative of chromane, a bicyclic compound that contains a benzene ring fused to a tetrahydropyran ring. The presence of an amino group at the 4-position and a fluorine atom at the 8-position, along with a carboxylic acid group at the 6-position, makes this compound unique. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chromane derivative.

    Fluorination: Introduction of the fluorine atom at the 8-position using a fluorinating agent such as Selectfluor.

    Amination: Introduction of the amino group at the 4-position through a nucleophilic substitution reaction using an appropriate amine.

    Carboxylation: Introduction of the carboxylic acid group at the 6-position through a carboxylation reaction using carbon dioxide or a carboxylating agent.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chlorochromane-8-carboxylicacidhydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    4-Amino-8-bromochromane-6-carboxylicacidhydrochloride: Similar structure but with a bromine atom instead of fluorine.

    4-Amino-8-methylchromane-6-carboxylicacidhydrochloride: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 8-position in 4-Amino-8-fluorochromane-6-carboxylicacidhydrochloride imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C10H10FNO3

Molecular Weight

211.19 g/mol

IUPAC Name

4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylic acid

InChI

InChI=1S/C10H10FNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14)

InChI Key

VWIACZRQMFWDEB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)C(=O)O

Origin of Product

United States

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